molecular formula C10H10N2O2 B14641298 1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate CAS No. 52727-16-9

1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate

Cat. No.: B14641298
CAS No.: 52727-16-9
M. Wt: 190.20 g/mol
InChI Key: BWIRBIDNPYEXKC-UHFFFAOYSA-N
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Description

1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate is an organic compound with the molecular formula C10H10N2O3 It is known for its unique structure, which includes a diazonium group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate typically involves the diazotization of 4-(4-hydroxyphenyl)but-1-en-2-one. The reaction is carried out under acidic conditions using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt. The reaction conditions must be carefully controlled to prevent decomposition of the diazonium compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to maintain precise temperature and pH conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with various nucleophiles, such as halides, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium cyanide (KCN) are employed under mild conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydroxy derivatives.

    Substitution: Various substituted phenylbutenolates depending on the nucleophile used.

Scientific Research Applications

1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate involves its interaction with molecular targets through its diazonium and hydroxyphenyl groups. The diazonium group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate
  • 4-(4-Hydroxyphenyl)-but-3-en-2-one

Comparison

1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate is unique due to its combination of a diazonium group and a hydroxyphenyl group, which imparts distinct reactivity and biological activity

Properties

CAS No.

52727-16-9

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-diazo-4-(4-hydroxyphenyl)butan-2-one

InChI

InChI=1S/C10H10N2O2/c11-12-7-10(14)6-3-8-1-4-9(13)5-2-8/h1-2,4-5,7,13H,3,6H2

InChI Key

BWIRBIDNPYEXKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C=[N+]=[N-])O

Origin of Product

United States

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